4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol
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Overview
Description
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and a benzene-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with 2,3-dichlorobenzoyl chloride under acidic conditions.
Imination Reaction: The benzoxazole derivative is then reacted with 4-hydroxy-3-methoxybenzaldehyde to form the imine linkage.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired compound under specific conditions, such as refluxing in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The benzoxazole ring and dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dichlorophenyl)-1,3-benzoxazole
- 4-hydroxy-3-methoxybenzaldehyde
- 2-aminophenol
Uniqueness
4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H12Cl2N2O3 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-15-3-1-2-14(19(15)22)20-24-16-8-12(5-7-18(16)27-20)23-10-11-4-6-13(25)9-17(11)26/h1-10,25-26H |
InChI Key |
TZRHGQCHHCACDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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